molecular formula C11H14O5 B8343538 4,5-Dimethoxy-2-methoxymethoxybenzaldehyde

4,5-Dimethoxy-2-methoxymethoxybenzaldehyde

Cat. No. B8343538
M. Wt: 226.23 g/mol
InChI Key: CKERBKIJPLWNPZ-UHFFFAOYSA-N
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Patent
US07262301B1

Procedure details

4,5-dimethoxy-2-methoxymethoxybenzaldehyde (F2) was prepared in a similar manner for the preparation of 5-methoxy-2-methoxymethoxybenzaldehyde (F1) by using 4,5-dimethoxy-2-hydroxybenzaldehyde (1.75 g, 14.9 mmol) instead of 2-hydroxy-5-methoxybenzaldehyde in 76% (2.56 g): 1H-NMR (500 MHz, CDCl3) δ3.55 (s, 3H), 3.89 (s, 3H), 3.95 (s, 3H), 5.26 (s, 2H), 6.77 (s, 1H), 7.32 (s, 1H) 10.35 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([O:11][CH2:12][O:13][CH3:14])=[C:7]([CH:10]=1)[CH:8]=[O:9].[CH3:15][O:16]C1C(OC)=CC(C=O)=C(O)C=1>>[CH3:15][O:16][C:4]1[C:3]([O:2][CH3:1])=[CH:10][C:7]([CH:8]=[O:9])=[C:6]([O:11][CH2:12][O:13][CH3:14])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=C(C=O)C1)OCOC
Step Two
Name
Quantity
1.75 g
Type
reactant
Smiles
COC1=CC(=C(C=O)C=C1OC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=O)C=C1OC)OCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.